molecular formula C7H6F3NO3 B8633406 3-Trifluoromethyl-isoxazole-4-carboxylic acid ethyl ester

3-Trifluoromethyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8633406
M. Wt: 209.12 g/mol
InChI Key: FWVUPENNKOEPOX-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

3-Trifluoromethyl-isoxazole-4-carboxylic acid ethyl ester (Preparation 47, 1.00 g, 4.78 mmol), glacial acetic acid (4 ml), concentrated hydrochloric acid (2 ml, 20 mmol) and water (2 ml, 200 mmol) were heated together with stirring at 70° C. for 2 hours. Solvents were removed by evaporation in vacuo and the residue was left to stand at room temperature for 16 hours. Water (40 ml) and t-butylmethyl ether (80 ml) was added and the layers separated. The organic layer was washed with dilute hydrochloric acid (20 ml), then dried over anhydrous Na2SO4 (s), filtered and evaporated in vacuo to afford the title compound as a brown gum (70 mg, 8%). Material was taken on with no further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
8%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:11]([F:14])([F:13])[F:12])=[N:8][O:9][CH:10]=1)=[O:5])C.Cl.O>C(O)(=O)C>[F:14][C:11]([F:12])([F:13])[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:10][O:9][N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1)C(F)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed by evaporation in vacuo
WAIT
Type
WAIT
Details
the residue was left
WAIT
Type
WAIT
Details
to stand at room temperature for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
Water (40 ml) and t-butylmethyl ether (80 ml) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=NOC=C1C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.